molecular formula C6H11FO B14031660 1-(3-Fluorocyclobutyl)ethanol

1-(3-Fluorocyclobutyl)ethanol

Cat. No.: B14031660
M. Wt: 118.15 g/mol
InChI Key: BCURGIIXKJNCBH-UHFFFAOYSA-N
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Description

1-(3-Fluorocyclobutyl)ethanol is an organic compound characterized by a cyclobutyl ring substituted with a fluorine atom and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorocyclobutyl)ethanol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorocyclobutanone with an appropriate reducing agent, such as sodium borohydride (NaBH4), to yield the desired alcohol. The reaction typically occurs under mild conditions, with the reducing agent added slowly to a solution of the ketone in an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorocyclobutyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products:

    Oxidation: 3-Fluorocyclobutanone

    Reduction: 3-Fluorocyclobutane

    Substitution: Various substituted cyclobutyl derivatives

Mechanism of Action

The mechanism by which 1-(3-Fluorocyclobutyl)ethanol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity through binding interactions. The presence of the fluorine atom can influence the compound’s electronic properties, potentially enhancing its binding affinity and specificity . The ethanol group can also participate in hydrogen bonding, further stabilizing interactions with target molecules .

Properties

Molecular Formula

C6H11FO

Molecular Weight

118.15 g/mol

IUPAC Name

1-(3-fluorocyclobutyl)ethanol

InChI

InChI=1S/C6H11FO/c1-4(8)5-2-6(7)3-5/h4-6,8H,2-3H2,1H3

InChI Key

BCURGIIXKJNCBH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(C1)F)O

Origin of Product

United States

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